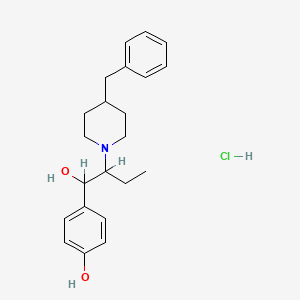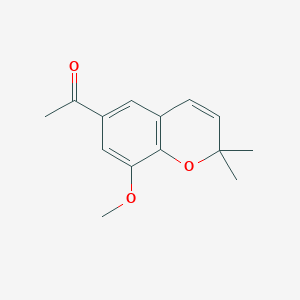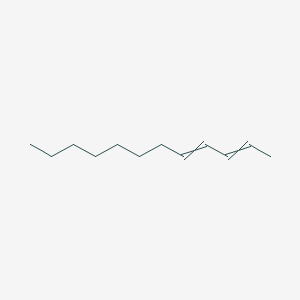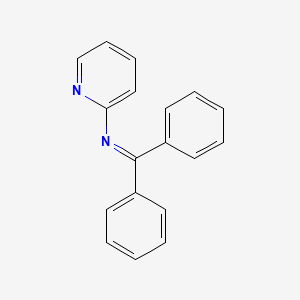
1,1-Diphenyl-N-(pyridin-2-yl)methanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Diphenyl-N-(pyridin-2-yl)methanimine is a chemical compound with the molecular formula C₁₈H₁₄N₂. It is a type of Schiff base, which is a compound containing a functional group that features a nitrogen atom double-bonded to a carbon atom. This compound is known for its unique structure, which includes two phenyl groups and a pyridin-2-yl group attached to a methanimine moiety .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1-Diphenyl-N-(pyridin-2-yl)methanimine can be synthesized through the condensation reaction between 2-aminopyridine and benzophenone. The reaction typically involves the use of a solvent such as ethanol or methanol and is carried out under reflux conditions to facilitate the formation of the Schiff base .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale condensation reactions using automated reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Diphenyl-N-(pyridin-2-yl)methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The phenyl and pyridinyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation Products: Oxides of the original compound.
Reduction Products: Corresponding amines.
Substitution Products: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
1,1-Diphenyl-N-(pyridin-2-yl)methanimine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Utilized in the synthesis of various organic compounds and materials.
Mécanisme D'action
The mechanism of action of 1,1-Diphenyl-N-(pyridin-2-yl)methanimine involves its ability to form complexes with metal ions. These complexes can interact with biological molecules, leading to various biological effects. The compound’s structure allows it to bind to specific molecular targets, influencing pathways involved in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-1-(pyridin-2-yl)methanimine: Similar structure but with one phenyl group.
N-(2-pyridinyl)benzophenone imine: Similar functional groups but different arrangement.
Uniqueness
1,1-Diphenyl-N-(pyridin-2-yl)methanimine is unique due to its dual phenyl groups and pyridin-2-yl moiety, which provide distinct chemical properties and reactivity compared to similar compounds .
Propriétés
Numéro CAS |
36728-56-0 |
|---|---|
Formule moléculaire |
C18H14N2 |
Poids moléculaire |
258.3 g/mol |
Nom IUPAC |
1,1-diphenyl-N-pyridin-2-ylmethanimine |
InChI |
InChI=1S/C18H14N2/c1-3-9-15(10-4-1)18(16-11-5-2-6-12-16)20-17-13-7-8-14-19-17/h1-14H |
Clé InChI |
UCACXXMGKKQQJK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=NC2=CC=CC=N2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


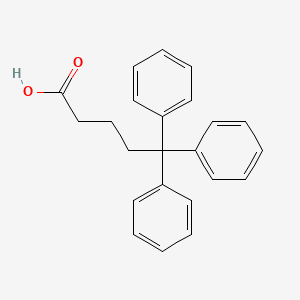

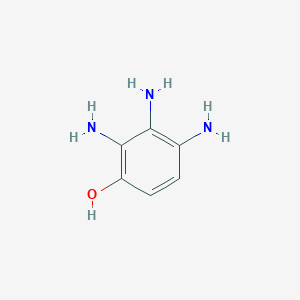


![1-[4-[(E)-3-(6-methoxyquinolin-4-yl)prop-2-enyl]piperidin-1-yl]ethanone](/img/structure/B14678734.png)
